molecular formula C21H21ClN2O5 B3479738 5-chloro-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide CAS No. 5810-69-5

5-chloro-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B3479738
CAS No.: 5810-69-5
M. Wt: 416.9 g/mol
InChI Key: HAFLKHYPWARZRP-UHFFFAOYSA-N
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Description

The compound “5-chloro-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide” is a benzofuran derivative . It has a molecular formula of C21H21ClN2O5, an average mass of 416.855 Da, and a monoisotopic mass of 416.113892 Da .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 5-position of the benzofuran may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives are diverse and depend on the substituents on the benzofuran ring. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit a wide range of biological activities. For example, they have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

While the specific safety and hazards of this compound are not mentioned in the retrieved papers, it’s important to note that benzofuran derivatives can be toxic to host cells after long-term administration .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on developing promising compounds with target therapy potentials and little side effects .

Properties

IUPAC Name

5-chloro-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-3-27-16-7-5-12(9-17(16)28-4-2)10-18(25)24-19-14-11-13(22)6-8-15(14)29-20(19)21(23)26/h5-9,11H,3-4,10H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLKHYPWARZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360956
Record name 5-Chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-69-5
Record name 5-Chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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